Cas no 2171146-40-8 ((2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamido-3-hydroxypropanoic acid)
2171146-40-8 structure
Product Name:(2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamido-3-hydroxypropanoic acid
CAS-nummer:2171146-40-8
MF:C27H26N2O6
MW:474.505147457123
CID:5998593
PubChem ID:165529346
Update Time:2025-05-25
(2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamido-3-hydroxypropanoic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- (2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamido-3-hydroxypropanoic acid
- (2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]-3-hydroxypropanoic acid
- EN300-1508767
- 2171146-40-8
-
- Inchi: 1S/C27H26N2O6/c30-15-24(26(32)33)28-25(31)23(14-17-8-2-1-3-9-17)29-27(34)35-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-24,30H,14-16H2,(H,28,31)(H,29,34)(H,32,33)/t23-,24+/m1/s1
- InChI-sleutel: QRVZBPMIXONWDH-RPWUZVMVSA-N
- LACHT: O(C(N[C@@H](C(N[C@H](C(=O)O)CO)=O)CC1C=CC=CC=1)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Berekende eigenschappen
- Exacte massa: 474.17908655g/mol
- Monoisotopische massa: 474.17908655g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 4
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 35
- Aantal draaibare bindingen: 10
- Complexiteit: 717
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 2
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.3
- Topologisch pooloppervlak: 125Ų
(2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamido-3-hydroxypropanoic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1508767-0.05g |
(2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]-3-hydroxypropanoic acid |
2171146-40-8 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1508767-0.1g |
(2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]-3-hydroxypropanoic acid |
2171146-40-8 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1508767-0.25g |
(2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]-3-hydroxypropanoic acid |
2171146-40-8 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1508767-0.5g |
(2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]-3-hydroxypropanoic acid |
2171146-40-8 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1508767-1.0g |
(2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]-3-hydroxypropanoic acid |
2171146-40-8 | 1g |
$3368.0 | 2023-06-05 | ||
| Enamine | EN300-1508767-2.5g |
(2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]-3-hydroxypropanoic acid |
2171146-40-8 | 2.5g |
$6602.0 | 2023-06-05 | ||
| Enamine | EN300-1508767-5.0g |
(2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]-3-hydroxypropanoic acid |
2171146-40-8 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1508767-10.0g |
(2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]-3-hydroxypropanoic acid |
2171146-40-8 | 10g |
$14487.0 | 2023-06-05 | ||
| Enamine | EN300-1508767-50mg |
(2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]-3-hydroxypropanoic acid |
2171146-40-8 | 50mg |
$2829.0 | 2023-09-27 | ||
| Enamine | EN300-1508767-100mg |
(2S)-2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-phenylpropanamido]-3-hydroxypropanoic acid |
2171146-40-8 | 100mg |
$2963.0 | 2023-09-27 |
(2S)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-phenylpropanamido-3-hydroxypropanoic acid Gerelateerde literatuur
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Patricia A. A. M. Vaz,João Rocha,Artur M. S. Silva New J. Chem., 2016,40, 8198-8201
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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